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Compound of Interest

Compound Name: SGI-7079

Cat. No.: B610817 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of SGI-7079, a selective Axl

receptor tyrosine kinase inhibitor, across various preclinical cancer models. The data presented

herein is curated from multiple studies to facilitate an objective evaluation of its therapeutic

potential, both as a monotherapy and in combination with other agents.

Mechanism of Action: Targeting the Axl Signaling
Pathway
SGI-7079 is an ATP-competitive inhibitor of Axl, a receptor tyrosine kinase that plays a pivotal

role in tumor progression, metastasis, and drug resistance.[1][2] Upon binding of its ligand,

Gas6, Axl dimerizes and autophosphorylates, initiating a cascade of downstream signaling

pathways, including the PI3K/Akt and NF-κB pathways.[3][4] These pathways are crucial for

cell survival, proliferation, migration, and invasion. SGI-7079 effectively blocks these Axl-

mediated signals, thereby inhibiting key processes that drive cancer growth and spread.[1][2]
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Figure 1: SGI-7079 Mechanism of Action
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In Vitro Efficacy of SGI-7079
SGI-7079 has demonstrated potent anti-proliferative activity across a range of cancer cell lines.

The following table summarizes its half-maximal inhibitory concentration (IC50) values in key

models.

Cell Line Cancer Type IC50 (µM)
Assay
Conditions

Reference

SUM149
Inflammatory

Breast Cancer
0.43 72h incubation [1][2]

KPL-4 Breast Cancer 0.16 72h incubation [1][2]

In Vivo Efficacy of SGI-7079
Preclinical studies in animal models have shown significant anti-tumor activity of SGI-7079,

both as a single agent and in combination therapies.

Monotherapy
Cancer Model Animal Model

Dosing
Regimen

Key Findings Reference

Inflammatory

Breast Cancer

(SUM149

Xenograft)

Mice

50 mg/kg, oral, 5

days/week for 2

weeks

Significant tumor

growth inhibition

and prolonged

survival.

[2]

Mesenchymal

NSCLC (A549

Xenograft)

NCr-nu/nu

female mice

10, 25, 50 mg/kg,

p.o.

Dose-dependent

tumor growth

inhibition, with

67% inhibition at

the maximum

dose.

[1]

Combination Therapy
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SGI-7079 has shown synergistic effects when combined with other anti-cancer agents,

including targeted therapies and immunotherapies.

Cancer
Model

Combinatio
n Agent

Animal
Model

Dosing
Regimen

Key
Findings

Reference

Mesenchymal

NSCLC
Erlotinib Xenograft Not specified

Reversed

erlotinib

resistance.

[1][4]

Ovarian

Cancer (ID8

model)

Anti-PD-1

Antibody
Mice

SGI-7079: 50

mg/kg, oral, 5

days/week for

2 weeks

Induced

tumor

eradication in

one-third of

the mice and

long-term

survival.

[2]

KRAS Mutant

NSCLC

Dasatinib

(SRC

inhibitor)

A549

Xenograft
Not specified

Synergisticall

y reduced

KRAS activity

and induced

apoptosis.

[5]

Comparison with Other Axl Inhibitors: SGI-7079 vs.
R428 (Bemcentinib)
While direct head-to-head studies are limited, a comparative analysis of available data for SGI-
7079 and another well-characterized Axl inhibitor, R428 (Bemcentinib), provides valuable

insights.
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Feature SGI-7079 R428 (Bemcentinib)

Mechanism ATP-competitive Axl inhibitor
Potent and selective Axl

inhibitor

Breast Cancer Efficacy

SUM149 Xenograft: Significant

tumor growth inhibition at 50

mg/kg.[2]

4T1 Orthotopic Model:

Reduced metastatic burden

and extended median survival

from 52 to >80 days.[6]

Combination Potential

Synergizes with erlotinib, anti-

PD-1 antibodies, and

dasatinib.[1][2][5]

Synergizes with cisplatin to

suppress liver

micrometastasis.[6]

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below

are summaries of key experimental protocols employed in the evaluation of SGI-7079.

In Vitro Proliferation Assay
Cell Lines: SUM149, KPL-4 breast cancer cells.

Treatment: Cells were treated with varying concentrations of SGI-7079.

Incubation: 72 hours.

Analysis: Cell viability was assessed using standard methods (e.g., MTT or CellTiter-Glo

assay) to determine the IC50 values.[1][2]

In Vivo Xenograft Studies
Animal Models: Immunocompromised mice (e.g., NCr-nu/nu).

Tumor Implantation: Cancer cells (e.g., SUM149, A549) were subcutaneously injected into

the flanks of the mice.

Treatment: Once tumors reached a palpable size, mice were randomized into control and

treatment groups. SGI-7079 was administered orally at specified doses and schedules.
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Monitoring: Tumor volume and body weight were measured regularly.

Endpoints: Tumor growth inhibition and overall survival were the primary efficacy endpoints.

[1][2]
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Figure 2: General Xenograft Experiment Workflow

Conclusion
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SGI-7079 demonstrates significant efficacy in a variety of preclinical cancer models, particularly

in breast and non-small cell lung cancers. Its ability to inhibit the Axl signaling pathway

translates to potent anti-proliferative and anti-tumor effects, both as a monotherapy and,

notably, in combination with other therapeutic agents. The data suggests that SGI-7079 holds

promise as a valuable component of combination strategies aimed at overcoming drug

resistance and improving patient outcomes. Further clinical investigation is warranted to fully

elucidate its therapeutic potential in humans.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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